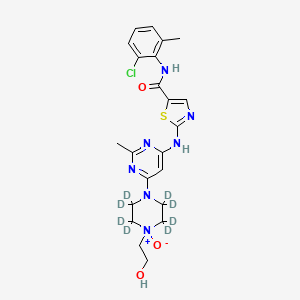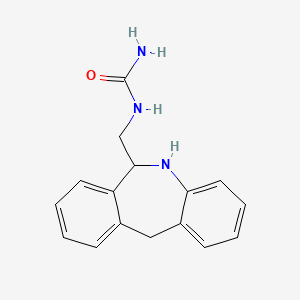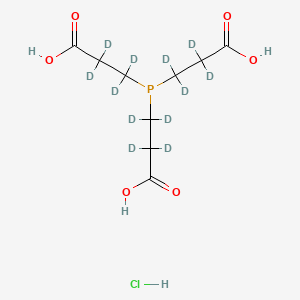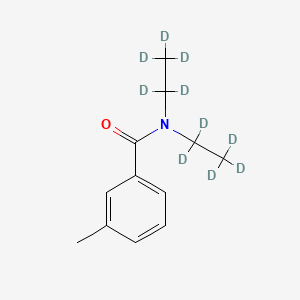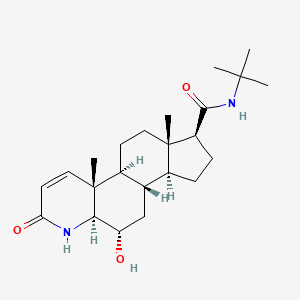
6alfa-Hidroxi-finasterida
Descripción general
Descripción
6alpha-Hydroxyfinasteride is a chemical compound with the molecular formula C23H36N2O3 . It is a metabolite of Finasteride , which is a synthetic 4-azasteroid compound and a specific inhibitor of steroid Type II 5α-reductase .
Molecular Structure Analysis
The molecular structure of 6alpha-Hydroxyfinasteride is represented by the molecular formula C23H36N2O3 . Detailed structural analysis would require more specific data or computational modeling.
Aplicaciones Científicas De Investigación
Investigación Proteómica
6alfa-Hidroxi-finasterida se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría utilizarse para estudiar los efectos de la finasterida en la expresión y función de las proteínas .
Metabolito de Finasterida
this compound es un metabolito de finasterida . La finasterida es un medicamento que se utiliza para tratar afecciones como la hiperplasia prostática benigna (HPB) y la alopecia androgenética (AGA). Comprender el metabolismo de la finasterida, incluido el papel de la this compound, puede ayudar a los investigadores a comprender mejor los efectos y los efectos secundarios del medicamento .
Inhibidor de la 5α-Reductasa
Finasterida, el compuesto principal de this compound, es un inhibidor selectivo, potente e irreversible del isotipo ΙΙ de la 5α-reductasa . Disminuye los niveles sistémicos de DHT producidos por el hígado y las gónadas en un 65-70% sin tener ninguna acción hormonal, estrogénica, progestagénica o antiandrogénica directa . El papel de la this compound en este proceso podría ser objeto de investigación.
Inhibición de la Lipooxigenasa (LOX)
Hay alguna evidencia de que los derivados oxidados de finasterida, que potencialmente podrían incluir this compound, tienen efectos inhibitorios sobre la lipooxigenasa (LOX) . La LOX es una enzima que juega un papel en el metabolismo de los ácidos grasos y se ha visto implicada en afecciones como la inflamación y el cáncer .
Mecanismo De Acción
Target of Action
6alpha-Hydroxyfinasteride, a metabolite of finasteride , primarily targets the enzyme 5-alpha reductase . This enzyme plays a crucial role in converting testosterone into dihydrotestosterone (DHT), an androgen hormone . DHT is involved in the development of male characteristics but can also contribute to conditions like male pattern hair loss and prostate enlargement .
Mode of Action
6alpha-Hydroxyfinasteride, similar to finasteride, works by inhibiting the action of 5-alpha reductase . By blocking this enzyme, it effectively reduces the levels of DHT in the body . This inhibition leads to a decrease in the effects of DHT on hair follicles and the prostate gland .
Biochemical Pathways
The primary biochemical pathway affected by 6alpha-Hydroxyfinasteride is the conversion of testosterone into DHT. By inhibiting 5-alpha reductase, the compound prevents this conversion, leading to a decrease in DHT levels . This affects downstream effects such as the shrinkage of hair follicles and the enlargement of the prostate gland .
Pharmacokinetics
Finasteride, and by extension 6alpha-Hydroxyfinasteride, is well absorbed after oral administration . It undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is between 5 to 6 hours . Despite this, slow accumulation occurs with multiple doses .
Result of Action
The inhibition of 5-alpha reductase by 6alpha-Hydroxyfinasteride leads to several outcomes. In the context of hair loss, lower DHT levels mean hair follicles are no longer subjected to the same degree of shrinkage, slowing down or stopping hair loss . In many cases, hair follicles can recover and start producing healthier, thicker hairs, resulting in hair regrowth over time . For prostate enlargement, a decrease in DHT levels can lead to a reduction in prostate size, alleviating symptoms associated with benign prostatic hyperplasia (BPH), such as frequent urination, difficulty starting urination, and weak urine flow .
Action Environment
The action, efficacy, and stability of 6alpha-Hydroxyfinasteride can be influenced by various environmental factors. It’s important to note that the effectiveness of similar compounds like finasteride can vary based on individual genetic factors, the presence of other medications, and overall health status .
Análisis Bioquímico
Biochemical Properties
6alpha-Hydroxyfinasteride is known to interact with enzymes, proteins, and other biomolecules. It is a derivative of finasteride, which is a commonly used drug for the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness. 6alpha-Hydroxyfinasteride has been found to have higher potency and selectivity towards the type II 5-alpha reductase enzyme, which is responsible for the conversion of testosterone.
Cellular Effects
It is known that finasteride, the parent compound of 6alpha-Hydroxyfinasteride, can induce serious adverse effects in some men, which may persist after treatment cessation . These effects include sexual dysfunction and depression . Long-term use of finasteride and dutasteride may result in development of non-alcoholic fatty liver diseases (NAFLD), insulin resistance (IR), type 2 diabetes (T2DM), dry eye disease, potential kidney dysfunction, among other metabolic dysfunctions .
Molecular Mechanism
6alpha-Hydroxyfinasteride, as a metabolite of finasteride, likely shares similar molecular mechanisms. Finasteride is a selective, potent, irreversible inhibitor of the 5α-Reductase isotype ΙΙ . It decreases the systemic levels of DHT produced by the liver and gonads by 65–70% without having any direct hormonal, estrogenic, progesteronic, or antiandrogenic actions .
Temporal Effects in Laboratory Settings
It is known that finasteride, the parent compound, shows a distinctive reversed distribution profile in skin layers, which is meaningful for exerting a favorable pharmacological effect .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 6alpha-Hydroxyfinasteride in animal models. Studies on finasteride, the parent compound, have shown that it can lead to erectile dysfunction that can last indefinitely in a subset of patients .
Metabolic Pathways
Finasteride, the parent compound, is known to inhibit the 5α-reductases, thus reducing the systemic levels of DHT produced by the liver and gonads .
Transport and Distribution
Studies on finasteride, the parent compound, have shown that it can penetrate human cadaver skin from vesicular nanocarriers .
Subcellular Localization
It is known that finasteride, the parent compound, can be accumulated at target sites more effectively and maintained at higher levels through the application of novel ethosomal carriers .
Propiedades
IUPAC Name |
(1S,3aS,3bS,5S,5aS,9aR,9bS,11aS)-N-tert-butyl-5-hydroxy-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-21(2,3)25-20(28)16-7-6-14-13-12-17(26)19-23(5,11-9-18(27)24-19)15(13)8-10-22(14,16)4/h9,11,13-17,19,26H,6-8,10,12H2,1-5H3,(H,24,27)(H,25,28)/t13-,14-,15-,16+,17-,19+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRADRJBKILTRPZ-XLGSXJLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC(C4C3(C=CC(=O)N4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C[C@@H]([C@@H]4[C@@]3(C=CC(=O)N4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652605 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154387-62-9 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-11-hydroxy-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154387-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha-Hydroxyfinasteride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154387629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.ALPHA.-HYDROXYFINASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7GP3S8WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)

